3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the class of quinazolinones. It possesses a unique structure that combines a quinazolinone core with a piperidine and chloropyridine moiety. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves multi-step organic reactions. A typical route begins with the preparation of quinazolinone derivatives through the condensation of anthranilic acid with appropriate aldehydes or ketones. The intermediate quinazolinone is then functionalized by introducing the piperidine and chloropyridine moieties.
Industrial Production Methods:
For industrial-scale production, the process is optimized for yield and purity. Key steps include:
Step 1: Formation of the quinazolinone core.
Step 2: Introduction of the piperidine group through nucleophilic substitution.
Step 3: Coupling of the chloropyridine moiety using a suitable base and solvent.
Step 4: Purification using column chromatography or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage in the presence of strong oxidizing agents.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic substitution reactions are common for modifying the piperidine or chloropyridine moieties.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as potassium carbonate (K₂CO₃).
Major Products Formed:
The major products depend on the specific reactions and conditions used. Common products include various derivatives and analogs with potential pharmacological properties.
Scientific Research Applications
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has broad applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways and protein interactions.
Medicine: Explored for its pharmacological effects, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Employed in developing new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core often binds to protein active sites, while the piperidine and chloropyridine moieties enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Quinazolinone derivatives with different substitutions on the piperidine ring.
Analogous compounds where the chloropyridine moiety is replaced with other heterocycles.
Hope this deep dive gives you a comprehensive understanding of this fascinating compound!
Properties
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-5-3-9-22-19(16)28-14-7-10-24(11-8-14)18(26)12-25-13-23-17-6-2-1-4-15(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDXFJSXFZXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.